10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione
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Overview
Description
10-Phenyl-4-oxa-8,10,12-triazapentacyclo[55202,603,508,12]tetradec-13-ene-9,11-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione typically involves a multi-step process. One common method includes the three-component condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields the desired compound through a series of intermediate steps, which are carefully controlled to ensure high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
10-Phenyl-4-oxa-8,10,12-triazapentacyclo[55202,603,508,12]tetradec-13-ene-9,11-dione stands out due to its pentacyclic structure, which imparts unique chemical and physical properties
Properties
CAS No. |
81599-81-7 |
---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
10-phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione |
InChI |
InChI=1S/C16H13N3O3/c20-15-17(8-4-2-1-3-5-8)16(21)19-10-7-6-9(18(15)19)11-12(10)14-13(11)22-14/h1-7,9-14H |
InChI Key |
QLHSLXIBVPVVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N3C4C=CC(N3C2=O)C5C4C6C5O6 |
Origin of Product |
United States |
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